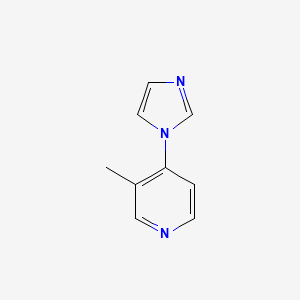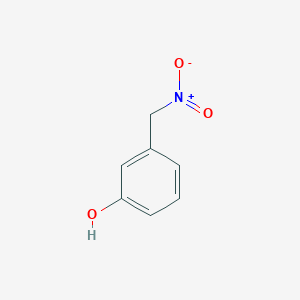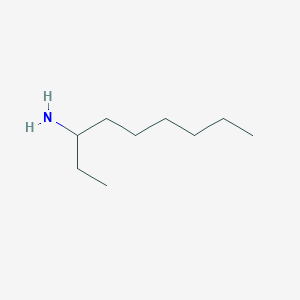
4-(1h-Imidazol-1-yl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-1-yl)-3-methylpyridine is a heterocyclic compound that features both an imidazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-3-methylpyridine typically involves the reaction of 3-methylpyridine with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where 3-methylpyridine is treated with imidazole in the presence of a base such as potassium carbonate and a copper catalyst. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-1-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-1-yl)-3-methylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a methylpyridine ring.
1-(4-Methoxyphenyl)-1H-imidazole: Contains a methoxyphenyl group instead of a methylpyridine ring.
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: A more complex structure with additional substituents.
Uniqueness
4-(1H-Imidazol-1-yl)-3-methylpyridine is unique due to the presence of both an imidazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
4-imidazol-1-yl-3-methylpyridine |
InChI |
InChI=1S/C9H9N3/c1-8-6-10-3-2-9(8)12-5-4-11-7-12/h2-7H,1H3 |
Clave InChI |
WFQSOHCSXCHFHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}-1,2-oxazole-5-carboxylicacid](/img/structure/B13580762.png)


![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)

![(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride](/img/structure/B13580781.png)

![3-(2-Methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13580808.png)
![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
![rac-tert-butyl N-[(1S,2S)-2-[(1R)-1-hydroxyethyl]cyclopropyl]carbamate](/img/structure/B13580826.png)
